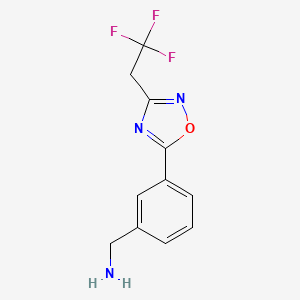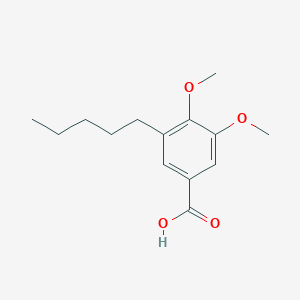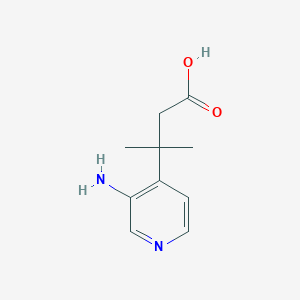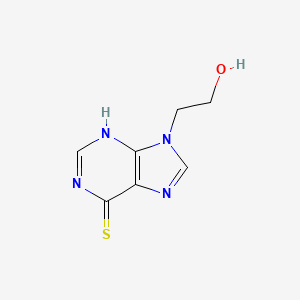
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione typically involves the reaction of purine derivatives with hydroxyethylating agents. One common method is the alkylation of 6-thiopurine with 2-bromoethanol under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the thione group, potentially converting it to a thiol or other sulfur-containing functionalities.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or other reduced sulfur compounds.
Substitution: Formation of new derivatives with different functional groups replacing the hydroxyethyl group.
Wissenschaftliche Forschungsanwendungen
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of materials with specific chemical properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxyethyl group can enhance its binding affinity to these targets, potentially inhibiting or modulating their activity. The thione group can participate in redox reactions, influencing the compound’s biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Thiopurine: A closely related compound with similar structural features but lacking the hydroxyethyl group.
9-(2-Hydroxyethyl)-adenine: Another purine derivative with a hydroxyethyl group but differing in the position of the functional groups.
Uniqueness
9-(2-Hydroxyethyl)-3H-purine-6(9H)-thione is unique due to the presence of both the hydroxyethyl and thione groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1670-68-4 |
|---|---|
Molekularformel |
C7H8N4OS |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
9-(2-hydroxyethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C7H8N4OS/c12-2-1-11-4-10-5-6(11)8-3-9-7(5)13/h3-4,12H,1-2H2,(H,8,9,13) |
InChI-Schlüssel |
WLHQEGXWJYFPQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


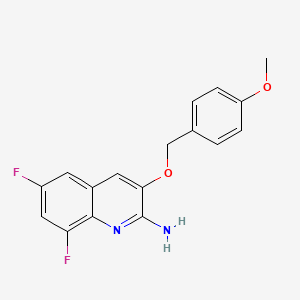
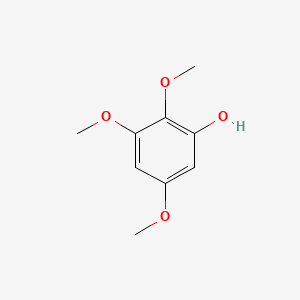
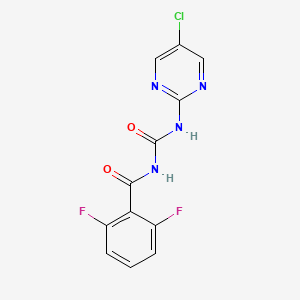



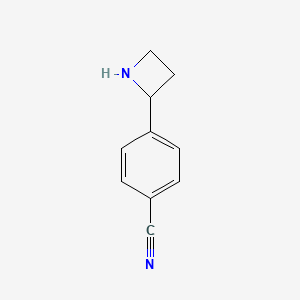
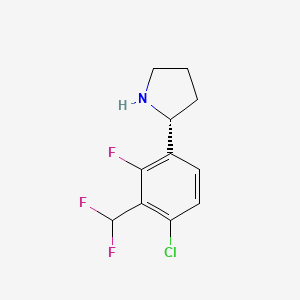
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)

